molecular formula C18H19FN2O4 B2984450 1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1421448-84-1

1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2984450
CAS No.: 1421448-84-1
M. Wt: 346.358
InChI Key: FECBCIULTNLHAA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, furan, and pyrrolidine moieties

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c19-13-3-5-14(6-4-13)21-11-12(10-17(21)23)18(24)20-8-7-15(22)16-2-1-9-25-16/h1-6,9,12,15,22H,7-8,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECBCIULTNLHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Introduction of the Furan Moiety: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, which may involve the use of protecting groups to ensure selectivity.

    Final Assembly: The final step involves the coupling of the fluorophenyl, furan, and pyrrolidine intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential therapeutic effects and toxicity profiles.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide
  • 1-(4-Bromophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide
  • 1-(4-Methylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, including a pyrrolidine ring and functional groups such as a furan moiety and a hydroxyl group, which may influence its reactivity and interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C18H19FN2O4C_{18}H_{19}FN_{2}O_{4}, with a molecular weight of 346.4 g/mol. Its structure is characterized by:

  • Pyrrolidine ring : A five-membered ring containing nitrogen.
  • Furan moiety : A five-membered aromatic ring with oxygen.
  • Hydroxyl group : Contributing to its potential solubility and reactivity.

The compound's structural features can be summarized in the following table:

Property Details
Common NameThis compound
CAS Number1421448-84-1
Molecular FormulaC₁₈H₁₉FN₂O₄
Molecular Weight346.4 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. Studies have shown that derivatives of the pyrrolidine structure can effectively target Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, which are known for their increasing resistance to conventional antibiotics .

Anticancer Activity

In vitro studies have demonstrated that structurally related compounds possess anticancer properties. For instance, derivatives containing similar functional groups have been tested against human lung cancer cell lines, showing promising cytotoxic effects . The mechanism of action may involve the inhibition of specific pathways crucial for cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structural features have shown pronounced anti-inflammatory activity, suggesting that this compound may also modulate inflammatory responses in biological systems .

The precise mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. The binding affinity and selectivity towards these targets are crucial for its therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds, revealing insights into their pharmacological profiles:

  • Antimicrobial Activity : A study highlighted the effectiveness of pyrrolidine derivatives against multidrug-resistant S. aureus strains, showcasing their potential as new antimicrobial agents .
  • Cytotoxicity in Cancer Models : Research involving A549 human lung cancer cells demonstrated that certain derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents .
  • Inflammation Modulation : Investigations into anti-inflammatory properties revealed that compounds with similar structures could reduce inflammatory markers in experimental models .

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